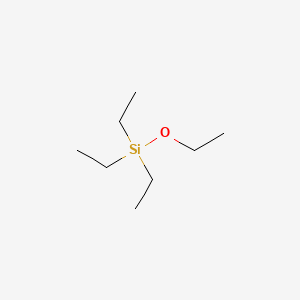
Ethoxytriethylsilane
描述
Ethoxytriethylsilane is an organosilicon compound with the chemical formula C₈H₂₀OSi. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its ability to act as a silylating agent, which makes it valuable in organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions: Ethoxytriethylsilane can be synthesized through the reaction of triethylsilane with ethanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of a hydrogen atom in triethylsilane with an ethoxy group from ethanol.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
化学反应分析
Types of Reactions: Ethoxytriethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and ethanol.
Condensation Reactions: It can react with other silanes or silanols to form siloxane bonds, which are important in the formation of silicone polymers.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Catalysts: Acidic or basic catalysts are often employed to facilitate hydrolysis and condensation reactions.
Solvents: Reactions involving this compound are typically carried out in organic solvents such as toluene or dichloromethane.
Major Products:
Silanols: Formed through hydrolysis.
Siloxanes: Produced in condensation reactions, leading to the formation of silicone polymers.
科学研究应用
Ethoxytriethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a silylating agent to protect functional groups during organic synthesis. It is also employed in the preparation of organosilicon compounds.
Biology: Utilized in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Applied in the production of silicone-based materials, coatings, and adhesives. It is also used in the formulation of specialty chemicals and surface treatments.
作用机制
The mechanism of action of ethoxytriethylsilane primarily involves its ability to form stable silicon-oxygen bonds. This property allows it to act as a silylating agent, protecting functional groups in organic molecules by forming temporary silicon-based protective groups. The compound can also participate in the formation of siloxane bonds, which are crucial in the synthesis of silicone polymers.
Molecular Targets and Pathways:
Functional Groups: Targets hydroxyl, amino, and carboxyl groups in organic molecules.
Pathways: Involves nucleophilic substitution and condensation pathways to form stable silicon-based compounds.
相似化合物的比较
Ethoxytriethylsilane can be compared with other organosilicon compounds such as:
Ethoxytrimethylsilane: Similar in structure but with three methyl groups instead of ethyl groups. It is also used as a silylating agent but has different reactivity and applications.
Triethoxysilane: Contains three ethoxy groups and is used in the synthesis of silanes and silicones. It has higher reactivity due to the presence of multiple ethoxy groups.
Tetramethoxysilane: Contains four methoxy groups and is used in the production of silica-based materials. It has different hydrolysis and condensation properties compared to this compound.
Uniqueness: this compound is unique due to its specific balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and material science. Its ability to form stable silicon-oxygen bonds while being relatively easy to handle and store sets it apart from other similar compounds.
属性
IUPAC Name |
ethoxy(triethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20OSi/c1-5-9-10(6-2,7-3)8-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJDZTPFNSXNAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC)(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073127 | |
| Record name | Ethoxytriethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597-67-1 | |
| Record name | Ethoxytriethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethoxytriethylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139853 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethoxytriethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethoxytriethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethoxytriethylsilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY5WSA8ZQL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethoxytriethylsilane being identified in a study on strawberry-bacteria interactions?
A1: In the study analyzing the metabolic profile of strawberries interacting with Bacillus spp. strain DM12 [], this compound was identified as a significant metabolite only in the presence of both the bacterial strain and the fungal pathogen Colletotrichum nymphaeae. This suggests that the production of this compound might be a response to the complex interplay between the strawberry plant, the beneficial bacteria, and the fungal pathogen. Further research is needed to elucidate the specific role of this compound in this interaction and its potential implications for plant defense mechanisms.
Q2: How does the structure of this compound relate to its potential reactivity?
A2: While the provided research [] focuses on the identification of this compound within a complex biological system, its structure offers clues about its potential reactivity. The molecule contains a silicon atom bonded to three ethyl groups and one ethoxy group (-OCH2CH3). The Si-O bond is known to be relatively reactive and can participate in various chemical reactions, such as hydrolysis and exchange reactions. This reactivity is further explored in another study [] which investigates Iodine or Iodine Monobromide-Catalyzed Alkoxy–Alkoxy Exchange Reactions of Alkylalkoxysilanes, a class of compounds to which this compound belongs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1362350.png)



![Methyl 5-[(diethylamino)methyl]-2-furoate](/img/structure/B1362358.png)
![2-[[(4-tert-butylbenzoyl)amino]carbamoyl]benzoic Acid](/img/structure/B1362361.png)



![[(4-Methoxybenzyl)sulfanyl]acetic acid](/img/structure/B1362379.png)
![3-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B1362380.png)


